REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]2[C:10](=O)[C:9](=[CH:12]N3CCOCC3)[CH2:8][CH2:7][C:5]=2[N:6]=1.Cl.[NH2:20][C:21]([NH2:23])=[NH:22].[OH-].[Na+]>CCO>[CH3:1][C:2]1[S:3][C:4]2[C:10]3[N:20]=[C:21]([NH2:23])[N:22]=[CH:12][C:9]=3[CH2:8][CH2:7][C:5]=2[N:6]=1 |f:1.2,3.4|
|
Name
|
2-methyl-6-morpholin-4-ylmethylene-5,6-dihydro-4H-benzothiazol-7-one
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
CC=1SC2=C(N1)CCC(C2=O)=CN2CCOCC2
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(CCC=3C=NC(=NC23)N)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |